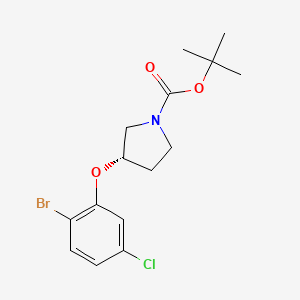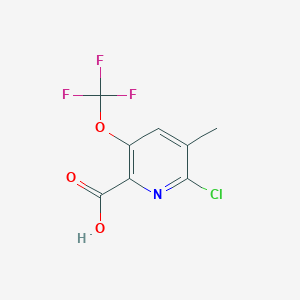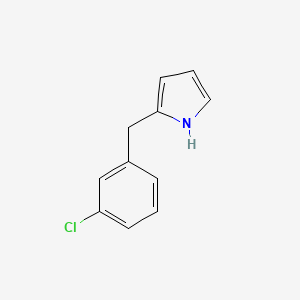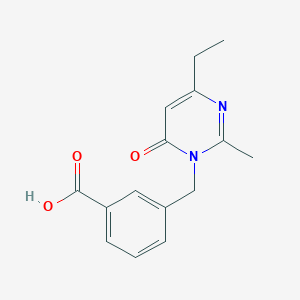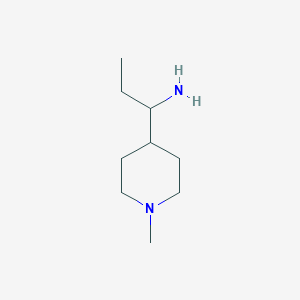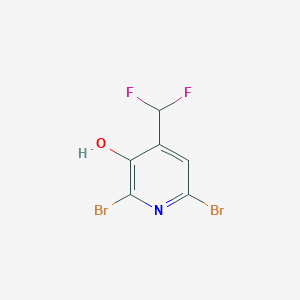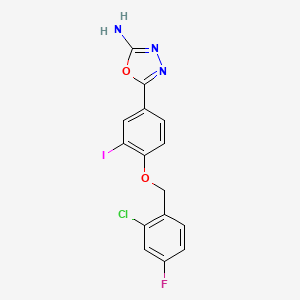
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl ether, an iodophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 2-chloro-4-fluorobenzyl alcohol and 4-hydroxy-3-iodophenyl compound in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the benzyl ether intermediate.
Cyclization to Form Oxadiazole Ring: The benzyl ether intermediate is then reacted with hydrazine hydrate and carbon disulfide (CS2) under reflux conditions to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the synthesis process.
Chemical Reactions Analysis
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the oxadiazole moiety.
Scientific Research Applications
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar compounds to 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine include:
5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzoic acid: This compound shares the chloro-fluorobenzyl ether group but differs in the presence of a benzoic acid moiety instead of the oxadiazole ring.
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: This compound also contains the chloro-fluorobenzyl ether group but has a benzenesulfonyl chloride moiety.
3-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: This compound features the chloro-fluorobenzyl ether group with a benzaldehyde moiety.
The uniqueness of this compound lies in the combination of the oxadiazole ring and the specific halogen substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClFIN3O2 |
|---|---|
Molecular Weight |
445.61 g/mol |
IUPAC Name |
5-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10ClFIN3O2/c16-11-6-10(17)3-1-9(11)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |
InChI Key |
QLZQOCRWUPBMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


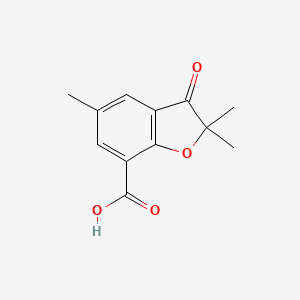
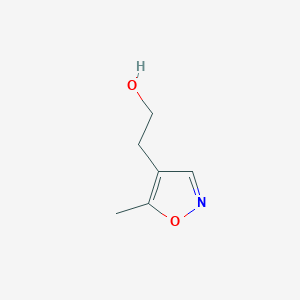
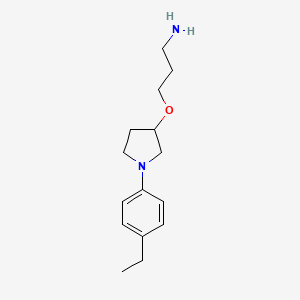
![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)
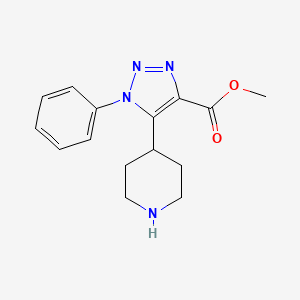
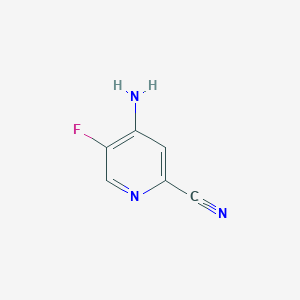
![2-Bromo-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11778536.png)
